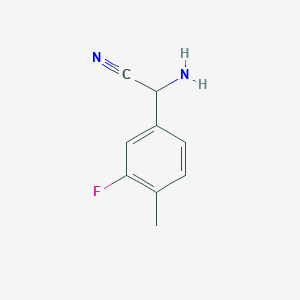

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

Description

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H9FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,12H2,1H3 |

InChI Key |

WSDTYENBHUVMGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under varying conditions to yield distinct products:

Key Findings :

-

Acidic conditions favor partial hydrolysis to the amide, while prolonged basic hydrolysis converts the nitrile to a carboxylic acid.

-

Metabolic activation via CYP enzymes generates reactive intermediates capable of forming DNA adducts .

Reduction Reactions

The nitrile group is reduced to primary amines or imines under catalytic or stoichiometric conditions:

| Reduction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | 2-Amino-2-(3-fluoro-4-methylphenyl)ethylamine | 85% | |

| Lithium aluminum hydride | LiAlH₄, THF, 0°C → RT | Same as above | 78% |

Mechanistic Insight :

-

The electron-withdrawing nitrile facilitates nucleophilic attack by hydride ions, while the methyl group stabilizes intermediates via steric hindrance.

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (NAS), influenced by ring substituents:

Notable Trends :

-

Steric hindrance from the methyl group directs substitution to the ortho position relative to fluorine .

-

Electron-deficient rings (due to -CN and -F) enhance NAS rates compared to unsubstituted analogs .

Cyclization and Condensation

The amino and nitrile groups enable heterocycle formation:

Synthetic Utility :

Comparative Reactivity with Analogs

Substituent effects on reaction outcomes:

| Compound | Hydrolysis Rate (k, h⁻¹) | Reduction Yield (%) | Substitution Position |

|---|---|---|---|

| 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile | 0.15 | 85 | Ortho |

| 2-Amino-2-(2,5-difluorophenyl)acetonitrile | 0.22 | 72 | Para |

| 2-Amino-2-(4-trifluoromethylphenyl)acetonitrile | 0.09 | 68 | Meta |

Analysis :

-

Electron-withdrawing groups (e.g., -CF₃) slow hydrolysis but improve substitution regioselectivity .

-

Methyl groups reduce ring activation, favoring ortho substitution despite steric challenges .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCN and forming polycyclic aromatic byproducts.

-

Photodegradation : UV light (254 nm) induces ring-opening via C-F bond cleavage, yielding fluorinated alkenes .

This compound’s reactivity is defined by competing electronic (fluorine and nitrile) and steric (methyl) effects. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, with ongoing research focused on optimizing synthetic pathways for high-value derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitubercular Agents

Recent studies have indicated that derivatives of 2-amino compounds, including those similar to 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile, can exhibit potent antitubercular activity. For example, meta-amido bromophenol derivatives were synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis (Mtb). The modifications on the phenyl group significantly influenced the biological activity, with certain substitutions enhancing potency. This suggests that similar structural motifs in this compound could be explored for developing new antitubercular agents .

Enzyme Inhibition

Enzyme Activity Enhancement

The substitution of phenyl groups in compounds related to this compound has been shown to enhance enzyme inhibitory activity significantly. For instance, a study demonstrated that substituting a phenyl group with a 2-fluoro-4-methylphenyl group increased enzyme inhibition by twenty-fold. This highlights the potential of this compound derivatives to serve as potent enzyme inhibitors in various biochemical pathways .

Synthetic Intermediate

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of thiazolamines and other biologically active compounds. The synthesis process often involves environmentally friendly methodologies, such as using aqueous media and phase transfer catalysts, which enhance yield and purity while minimizing waste . This positions this compound as a valuable building block in pharmaceutical chemistry.

| Compound Structure | Activity (MIC) | Comments |

|---|---|---|

| Meta-amido derivative | 20 µM | Comparable to lead compound |

| Para-chloro derivative | 5 µM | Enhanced activity observed |

| Para-fluoro derivative | 10 µM | Slightly lower than para-chloro |

Case Study: Antitubercular Activity

In a study evaluating the antitubercular properties of various derivatives, it was found that the hydrophobicity of substituents on the phenyl ring significantly affected biological activity. Compounds with electron-withdrawing groups displayed superior activity against Mtb strains compared to those with electron-donating groups .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. This interaction is often mediated by the fluorine atom, which enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects : The position and nature of substituents significantly alter electronic and steric properties. For example, the 3-fluoro-4-methyl groups in the target compound may confer moderate electron-withdrawing (F) and electron-donating (CH₃) effects, balancing solubility and reactivity .

- Bioactivity: Dichlorobenzyl analogs (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) demonstrate potent collagenase inhibition (IC₅₀ ~1.48 mM), attributed to π–π interactions and hydrogen bonding with enzyme residues like Gln215 and Tyr201 . The target compound’s 3-fluoro-4-methyl groups may similarly influence binding affinities, though experimental data are lacking.

Biological Activity

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H11FN2

- Molecular Weight : Approximately 178.21 g/mol

- Structural Features : The compound contains an amino group, a nitrile group, and a fluorinated aromatic ring, which enhances its lipophilicity and metabolic stability.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. The presence of the fluorine atom may enhance binding affinity to target receptors, making it a candidate for developing therapeutic agents aimed at treating neurological disorders.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor in various enzymatic pathways:

- Neurotransmitter Regulation : It has shown promise in modulating neurotransmitter levels, which could be beneficial in treating conditions such as depression and anxiety disorders.

- Binding Affinity : The fluorinated structure improves the compound's binding stability to specific enzymes or receptors, enhancing its pharmacological profile.

Case Studies

- Neuroprotective Effects : In vitro studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may exhibit similar protective effects .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines. For example, studies on structurally related compounds have shown significant cytotoxic effects against various cancer cell lines, indicating potential for further exploration in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Attributes |

|---|---|---|

| This compound | Potential enzyme inhibitor | Enhanced binding due to fluorine substitution |

| 2-Amino-2-(4-fluorophenyl)acetonitrile | Anticancer activity | Simple structure; lacks complex interactions |

| 2-Amino-2-(3,4-difluorophenyl)acetonitrile | Antimicrobial properties | Different fluorine substitution pattern |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile?

The Strecker amino acid synthesis is a viable route, involving the reaction of a substituted benzaldehyde with cyanide and ammonia. Modifications to this method, such as asymmetric variations using TMSCN (trimethylsilyl cyanide), can improve enantioselectivity. Reaction conditions (e.g., pH, temperature) must be optimized to accommodate the electron-withdrawing fluorine and methyl groups on the phenyl ring, which may influence intermediate stability and reaction kinetics .

Q. How can the structural identity and purity of this compound be validated?

- X-ray crystallography (for single-crystal analysis) resolves bond angles and spatial arrangements, critical for confirming stereochemistry .

- Chromatographic methods : Use GC-FID (Gas Chromatography with Flame Ionization Detection) with factorial design optimization to account for variables like column temperature and flow rate. Central composite designs can validate retention times and resolution .

- Spectroscopy : FT-IR for functional group identification (e.g., nitrile stretch ~2240 cm⁻¹), and ¹H/¹³C NMR to verify substituent positions on the aromatic ring .

Q. What are the solubility properties of this compound in common solvents?

Acetonitrile, a polar aprotic solvent, is fully miscible with water under standard conditions. However, phase separation can occur at low temperatures (<0°C) or with salt-out agents (e.g., NaCl), enabling extraction-based purification. Solubility in acetonitrile-water mixtures is critical for chromatographic applications (e.g., HPLC mobile phases) .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins like collagenase. Key parameters include:

- Hydrogen bonding : Distance between the nitrile group and residues (e.g., Gln215 at ~2.0–2.2 Å).

- π–π stacking : Aromatic ring alignment with tyrosine/phenylalanine residues (4.1–4.3 Å).

- Gibbs free energy : Values below -6.0 kcal/mol suggest strong binding affinity. Validate predictions with IC50 assays .

Q. How do factorial designs optimize reaction conditions for scale-up synthesis?

A two-level full factorial design evaluates variables like catalyst loading, temperature, and solvent ratio. Responses (yield, purity) are modeled statistically to identify significant factors. For example:

- Central composite designs account for non-linear effects.

- Robustness testing assesses method reliability under adjusted conditions (e.g., ±5% flow rate variation in GC-FID) .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Discrepancies in IC50 values (e.g., chlorine vs. fluorine substituents) may arise from steric or electronic effects. Strategies include:

- Comparative docking : Analyze binding poses of analogs with slight structural differences.

- Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity .

Q. What advanced analytical methods quantify trace impurities in this compound?

- LC-MS/MS : Detects sub-ppm impurities using multiple reaction monitoring (MRM).

- Headspace GC-MS : Identifies volatile byproducts from incomplete nitrile formation.

- HILIC (Hydrophilic Interaction Liquid Chromatography) : Separates polar degradation products .

Q. What techniques separate enantiomers of this compound for chiral studies?

Q. How is this compound applied in nanoparticle-based drug delivery systems?

It can serve as a ligand in PLGA (poly(lactic-co-glycolic acid)) nanoparticles for targeted delivery. Microfluidics platforms (e.g., Nanoassemblr®) control particle size (50–200 nm) and encapsulation efficiency. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.